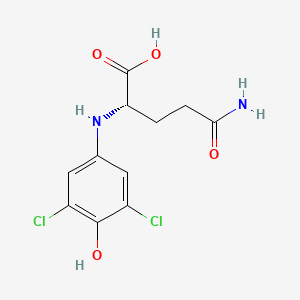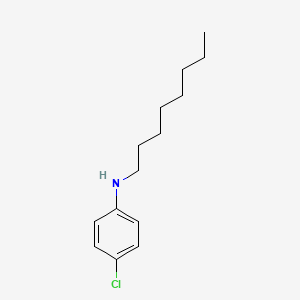![molecular formula C24H20F2N2O B14369290 N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide CAS No. 90276-68-9](/img/structure/B14369290.png)
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide is a synthetic organic compound characterized by the presence of fluorinated phenyl groups and a cyanobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide typically involves the reaction of 4,4-bis(4-fluorophenyl)butylamine with 4-cyanobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Applications De Recherche Scientifique
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Bis(4-fluorophenyl)butylamine
- 4-Cyanobenzoyl chloride
- Fluspirilene
- Lidoflazine
Uniqueness
N-[4,4-Bis(4-fluorophenyl)butyl]-4-cyanobenzamide is unique due to its specific combination of fluorinated phenyl groups and a cyanobenzamide moiety. This structure imparts distinct chemical and physical properties, such as increased stability and specific binding affinities, which differentiate it from other similar compounds .
Propriétés
Numéro CAS |
90276-68-9 |
|---|---|
Formule moléculaire |
C24H20F2N2O |
Poids moléculaire |
390.4 g/mol |
Nom IUPAC |
N-[4,4-bis(4-fluorophenyl)butyl]-4-cyanobenzamide |
InChI |
InChI=1S/C24H20F2N2O/c25-21-11-7-18(8-12-21)23(19-9-13-22(26)14-10-19)2-1-15-28-24(29)20-5-3-17(16-27)4-6-20/h3-14,23H,1-2,15H2,(H,28,29) |
Clé InChI |
NKOVDCBFFGHVAW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C#N)C(=O)NCCCC(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


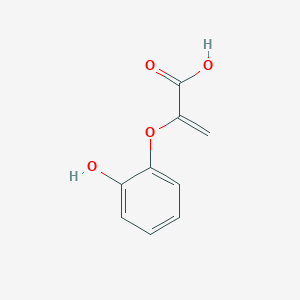
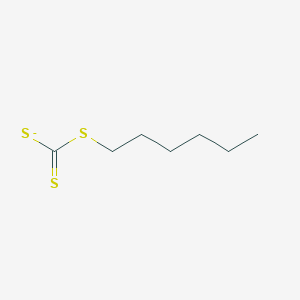
![N-Phenyl-3-[(piperidine-1-sulfonyl)amino]benzamide](/img/structure/B14369225.png)
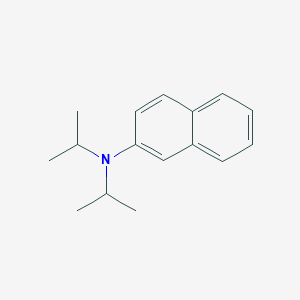
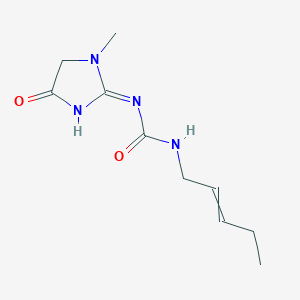

![[4-(3-Oxobutyl)phenyl] 2,2-dichloroacetate](/img/structure/B14369253.png)
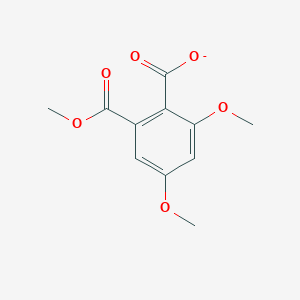
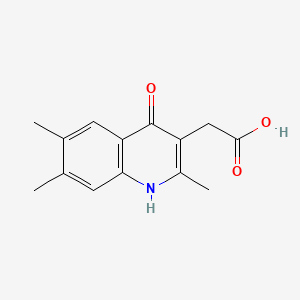
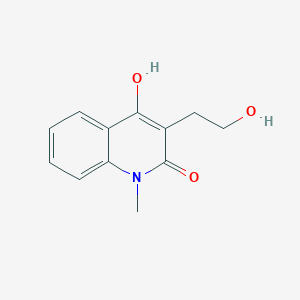

![1-(2-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14369283.png)
